molecular formula C11H14FN3O B1487875 2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 1339865-82-5

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B1487875
CAS No.: 1339865-82-5
M. Wt: 223.25 g/mol
InChI Key: BSIXKXBREHPLOT-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide is a compound that features an azetidine ring, an amino group, and a fluorophenyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds . The presence of the fluorophenyl group further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry.

Chemical Reactions Analysis

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions due to its functional groups. These reactions include:

Scientific Research Applications

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and stability.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the fluorophenyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide can be compared with other azetidine derivatives and fluorophenyl compounds:

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-8-1-3-10(4-2-8)14-11(16)7-15-5-9(13)6-15/h1-4,9H,5-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIXKXBREHPLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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